molecular formula C18H13NS B8268334 4-(Dibenzo[b,d]thiophen-4-yl)aniline

4-(Dibenzo[b,d]thiophen-4-yl)aniline

Cat. No.: B8268334
M. Wt: 275.4 g/mol
InChI Key: CEQJWKWOLICMQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dibenzo[b,d]thiophen-4-yl)aniline is a chemical compound with the molecular formula C18H13NS and a molar mass of 275.37 g/mol . . This compound is a heterocyclic aromatic amine, which means it contains a nitrogen atom within a ring structure that also includes carbon atoms. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-(Dibenzo[b,d]thiophen-4-yl)aniline typically involves the reaction of dibenzothiophene with aniline under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction, where dibenzothiophene is reacted with aniline in the presence of a palladium catalyst and a base . The reaction is usually carried out in a solvent such as toluene or dimethylformamide at elevated temperatures.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This can include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

4-(Dibenzo[b,d]thiophen-4-yl)aniline undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens or nitro groups for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(Dibenzo[b,d]thiophen-4-yl)aniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Dibenzo[b,d]thiophen-4-yl)aniline involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. For example, its potential antimicrobial activity could be due to its ability to inhibit bacterial enzymes or disrupt cell membranes . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

4-(Dibenzo[b,d]thiophen-4-yl)aniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific electronic and steric properties, which make it suitable for certain applications in materials science and pharmaceuticals that other similar compounds may not be as effective for .

Properties

IUPAC Name

4-dibenzothiophen-4-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NS/c19-13-10-8-12(9-11-13)14-5-3-6-16-15-4-1-2-7-17(15)20-18(14)16/h1-11H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQJWKWOLICMQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)C4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.